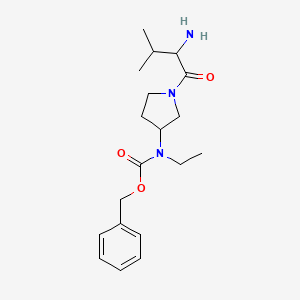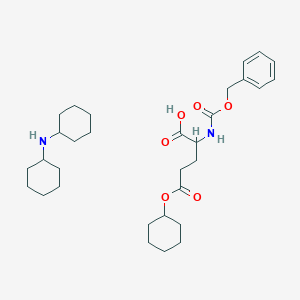
2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is a synthetic organic compound with the molecular formula C11H17N3O2S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Attachment of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions, typically using isopropyl halides.
Final Coupling: The final step involves coupling the thiazole ring with the amino and isopropyl groups under controlled conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Ammonia, amine derivatives, and alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)acetamide
- 2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide
- 2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)pentanamide
Uniqueness
2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its thiazole ring and isopropyl group contribute to its stability and reactivity, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C11H19N3OS |
|---|---|
Peso molecular |
241.36 g/mol |
Nombre IUPAC |
2-amino-N-propan-2-yl-N-[1-(1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C11H19N3OS/c1-7(2)14(11(15)8(3)12)9(4)10-13-5-6-16-10/h5-9H,12H2,1-4H3 |
Clave InChI |
XLQOPXWGRQOJGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C1=NC=CS1)C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


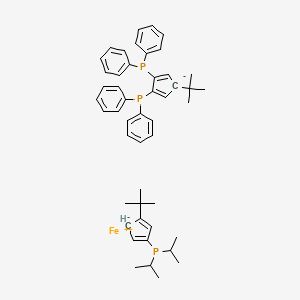

![tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14786353.png)
![7-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dibenzo[c,h]acridine](/img/structure/B14786360.png)
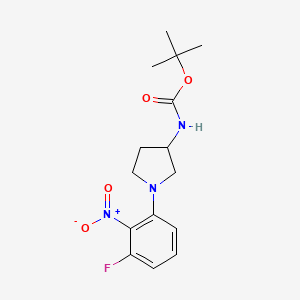
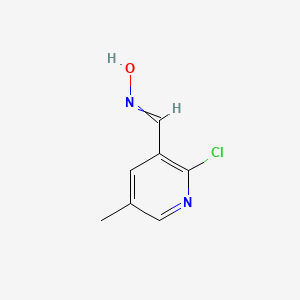
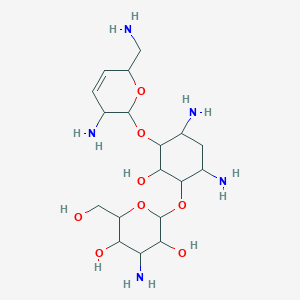
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14786386.png)
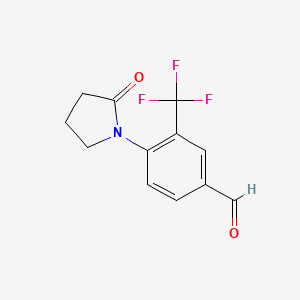
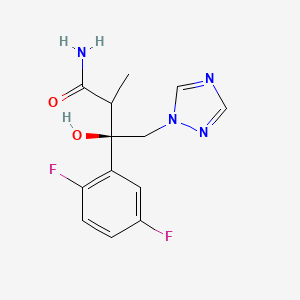
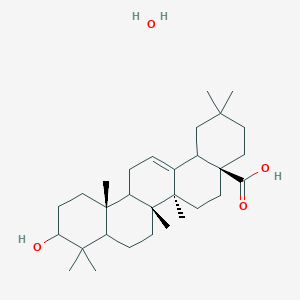
![Propanamide, N-[(5R)-5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride](/img/structure/B14786422.png)
